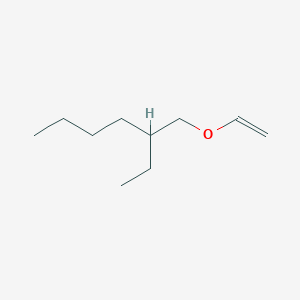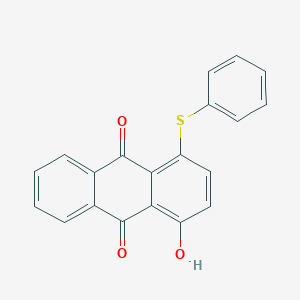
1-Hydroxy-4-thiophenylanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-thiophenylanthraquinone, also known as HATQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of anthraquinone derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-thiophenylanthraquinone has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, such as antitumor, antiviral, and antioxidant effects. In particular, 1-Hydroxy-4-thiophenylanthraquinone has been found to selectively inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell proliferation. This makes 1-Hydroxy-4-thiophenylanthraquinone a promising candidate for the development of anticancer drugs that target this enzyme.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-thiophenylanthraquinone involves its ability to bind to the ATP-binding site of DNA topoisomerase II, thereby inhibiting its activity and inducing DNA damage. This leads to the accumulation of DNA double-strand breaks, which triggers the activation of cell cycle checkpoints and the induction of apoptosis in cancer cells. 1-Hydroxy-4-thiophenylanthraquinone has also been shown to induce the production of reactive oxygen species (ROS) and to modulate the expression of various genes involved in cell survival and death pathways.
Biochemische Und Physiologische Effekte
1-Hydroxy-4-thiophenylanthraquinone has been found to exhibit a number of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the proliferation of various tumor cell lines. 1-Hydroxy-4-thiophenylanthraquinone has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as to exhibit antioxidant and anti-inflammatory effects. In addition, 1-Hydroxy-4-thiophenylanthraquinone has been shown to modulate the expression of various genes involved in cell signaling pathways, such as NF-κB and p53.
Vorteile Und Einschränkungen Für Laborexperimente
1-Hydroxy-4-thiophenylanthraquinone has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. It can also be easily modified to generate analogs with improved biological activity and selectivity. However, 1-Hydroxy-4-thiophenylanthraquinone also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, 1-Hydroxy-4-thiophenylanthraquinone has not been extensively studied in vivo, which limits its potential applications in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for research on 1-Hydroxy-4-thiophenylanthraquinone, including the development of more efficient synthesis methods and the optimization of its biological activity and selectivity. In addition, further studies are needed to investigate the in vivo pharmacokinetics and toxicity of 1-Hydroxy-4-thiophenylanthraquinone, as well as its potential applications in cancer therapy and viral infections. Other possible future directions include the identification of new targets for 1-Hydroxy-4-thiophenylanthraquinone and the development of new analogs with improved pharmacological properties. Overall, 1-Hydroxy-4-thiophenylanthraquinone represents a promising candidate for the development of new drugs with diverse biological activities and potential therapeutic applications.
Synthesemethoden
1-Hydroxy-4-thiophenylanthraquinone can be synthesized using a simple and efficient method that involves the reaction of 1-hydroxy-4-chloroanthraquinone with thiophenol in the presence of a base catalyst. The resulting product is a yellow crystalline powder with a melting point of 270-272°C and a molecular weight of 376.8 g/mol. The purity and yield of 1-Hydroxy-4-thiophenylanthraquinone can be improved by recrystallization and purification techniques, such as column chromatography and HPLC.
Eigenschaften
CAS-Nummer |
16672-99-4 |
|---|---|
Produktname |
1-Hydroxy-4-thiophenylanthraquinone |
Molekularformel |
C20H12O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-hydroxy-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O3S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11,21H |
InChI-Schlüssel |
UHZBAABNQZKFQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Synonyme |
1-Hydroxy-4-(phenylthio)anthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



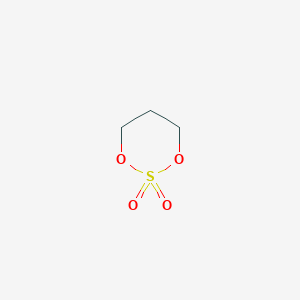
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
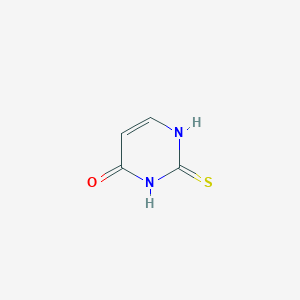
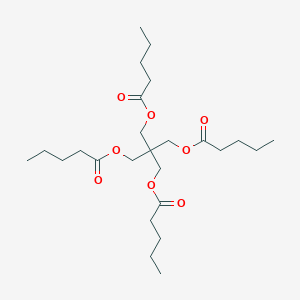
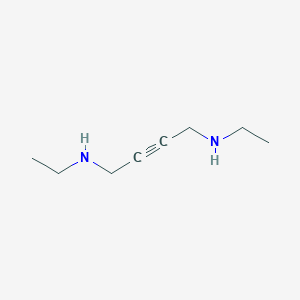
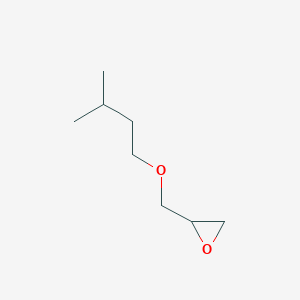
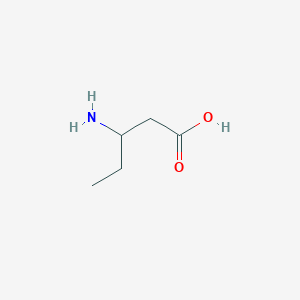
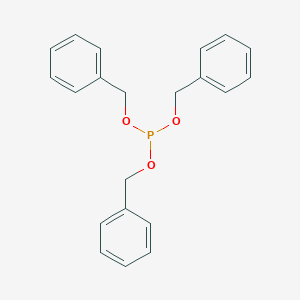
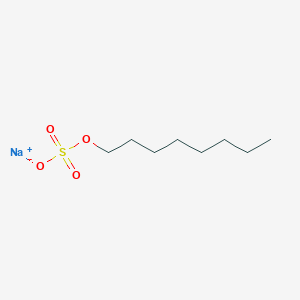
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
